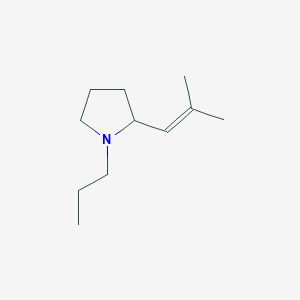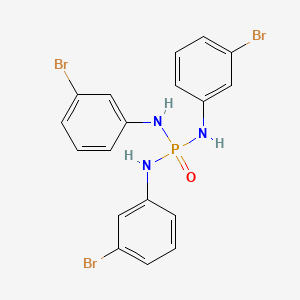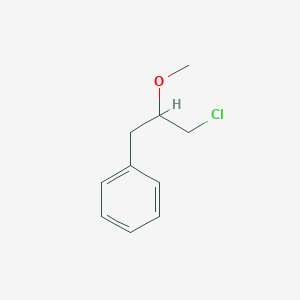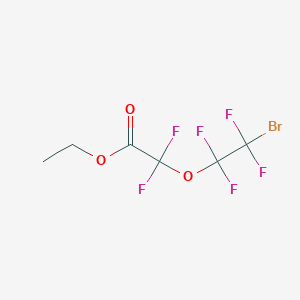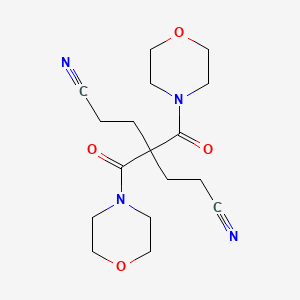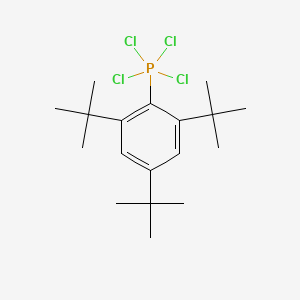
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane is a chemical compound characterized by the presence of a phosphorus atom bonded to a 2,4,6-tri-tert-butylphenyl group and four chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenol with phosphorus trichloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
2,4,6-tri-tert-butylphenol+PCl3→Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda 5 -phosphane
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.
Substitution: The chlorine atoms can be substituted with other functional groups, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphane derivatives.
Scientific Research Applications
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The steric hindrance provided by the 2,4,6-tri-tert-butylphenyl group plays a crucial role in determining the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A related compound with similar steric properties but different reactivity.
2,6-Di-tert-butylphenol: Another phenolic compound with two tert-butyl groups, used as an antioxidant.
Tetrachlorophosphane: A simpler phosphorus compound with four chlorine atoms but lacking the bulky phenyl group.
Uniqueness
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane is unique due to the combination of its bulky 2,4,6-tri-tert-butylphenyl group and the presence of four chlorine atoms. This unique structure imparts distinct reactivity and selectivity, making it valuable for specific applications in catalysis and material science.
Properties
CAS No. |
89864-79-9 |
|---|---|
Molecular Formula |
C18H29Cl4P |
Molecular Weight |
418.2 g/mol |
IUPAC Name |
tetrachloro-(2,4,6-tritert-butylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C18H29Cl4P/c1-16(2,3)12-10-13(17(4,5)6)15(23(19,20,21)22)14(11-12)18(7,8)9/h10-11H,1-9H3 |
InChI Key |
IHTRGXRRGDOCNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(Cl)(Cl)(Cl)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14381863.png)
![Dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate](/img/structure/B14381871.png)

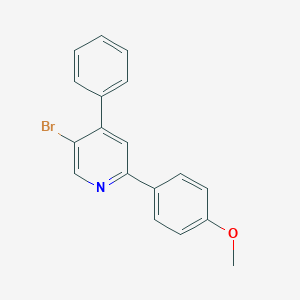

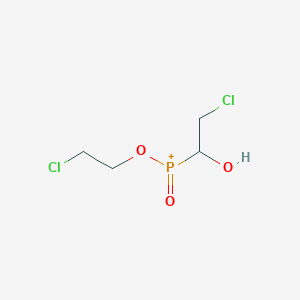
phosphanium bromide](/img/structure/B14381899.png)

![2,6-Diphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14381907.png)
